REACTION_CXSMILES
|
[CH3:1][S-:2].[Na+].[NH2:4][C:5]1[C:6](Cl)=[N:7][C:8]([Cl:11])=[N:9][CH:10]=1>CO>[NH2:4][C:5]1[C:6]([S:2][CH3:1])=[N:7][C:8]([Cl:11])=[N:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
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0.342 g
|
Type
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reactant
|
Smiles
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C[S-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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NC=1C(=NC(=NC1)Cl)Cl
|
Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
Volatile material was then removed by evaporation and water (1 ml)
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Type
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ADDITION
|
Details
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was added
|
Type
|
FILTRATION
|
Details
|
The suspended solid was collected by filtration
|
Type
|
WASH
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Details
|
washed with hexane (10 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=NC1)Cl)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |